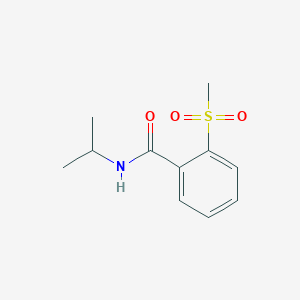
N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide, also known as CHTA, is a chemical compound with potential applications in scientific research. It is a triazole derivative that has been synthesized and studied for its biochemical and physiological effects. In
科学的研究の応用
N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide has potential applications in scientific research as a tool to study the role of triazole derivatives in various biochemical and physiological processes. It has been studied as a potential inhibitor of various enzymes such as carbonic anhydrase and acetylcholinesterase. N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide has also been shown to have antifungal activity against Candida albicans and Cryptococcus neoformans, making it a potential candidate for the development of new antifungal drugs.
作用機序
The mechanism of action of N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and metabolic pathways. For example, N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide has been shown to inhibit carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide may disrupt this balance and lead to physiological effects such as changes in blood pH.
Biochemical and Physiological Effects
N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the growth of Candida albicans and Cryptococcus neoformans, suggesting potential antifungal activity. N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide has also been shown to inhibit acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. By inhibiting acetylcholinesterase, N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide may disrupt this process and lead to physiological effects such as muscle weakness and paralysis.
実験室実験の利点と制限
One advantage of using N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide in lab experiments is its potential as a tool to study the role of triazole derivatives in various biochemical and physiological processes. However, there are also limitations to using N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide may have off-target effects that could complicate data interpretation.
将来の方向性
There are several potential future directions for research on N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide. One direction is to further investigate its antifungal activity and potential as a new antifungal drug. Another direction is to study its effects on other enzymes and metabolic pathways to better understand its mechanism of action. Additionally, N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide could be used as a starting point for the development of new triazole derivatives with improved properties and potential applications in scientific research.
合成法
The synthesis of N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide involves the reaction of 1H-1,2,4-triazole-3-carboxylic acid with cycloheptylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction proceeds at room temperature in a solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) and yields N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide as a white crystalline solid with a melting point of 164-166°C.
特性
IUPAC Name |
N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c16-11(7-15-9-12-8-13-15)14-10-5-3-1-2-4-6-10/h8-10H,1-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVIFNFKSZVNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone](/img/structure/B7500011.png)









![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)

![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)
![8-fluoro-N-[3-(methoxymethyl)phenyl]quinoline-5-sulfonamide](/img/structure/B7500093.png)